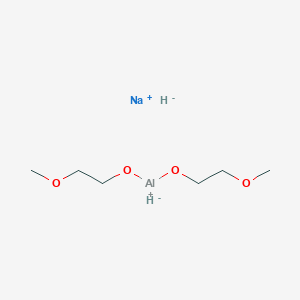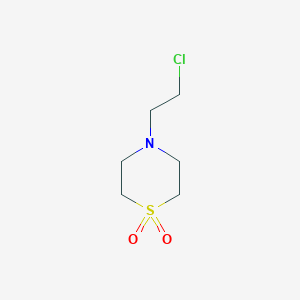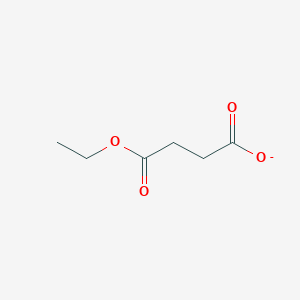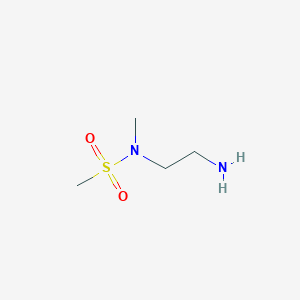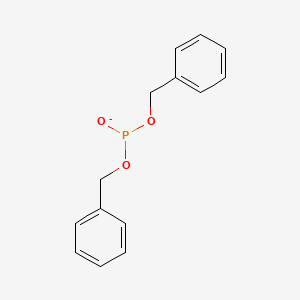
Dibenzyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl phosphite is an organophosphorus compound with the chemical formula C14H15O3P. It is a phosphite ester, characterized by the presence of two phenylmethyl groups attached to a phosphorous atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl phosphite can be synthesized through several methods. One common approach involves the reaction of phenylmethyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
3C6H5CH2OH+PCl3→(C6H5CH2O)3P+3HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The product, bis(phenylmethyl) phosphite, is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, bis(phenylmethyl) phosphite is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(phenylmethyl) phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce phenylmethyl alcohol and phosphorous acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Bis(phenylmethyl) phosphate.
Hydrolysis: Phenylmethyl alcohol and phosphorous acid.
Substitution: Various substituted phosphites, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates and phosphinates.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used as an antioxidant and stabilizer in polymer production, helping to prevent degradation during processing and use.
Wirkmechanismus
The mechanism of action of bis(phenylmethyl) phosphite involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity by forming stable complexes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl phosphite: Another phosphite ester with three phenyl groups attached to phosphorus.
Dimethyl phenyl phosphite: A phosphite ester with two methyl groups and one phenyl group attached to phosphorus.
Diethyl phenyl phosphite: A phosphite ester with two ethyl groups and one phenyl group attached to phosphorus.
Uniqueness
Dibenzyl phosphite is unique due to the presence of two phenylmethyl groups, which impart specific chemical properties and reactivity. Compared to other phosphite esters, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Eigenschaften
Molekularformel |
C14H14O3P- |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
dibenzyl phosphite |
InChI |
InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q-1 |
InChI-Schlüssel |
GSNWGJLIRMGHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP([O-])OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


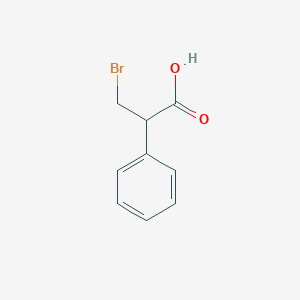
![1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B8806732.png)
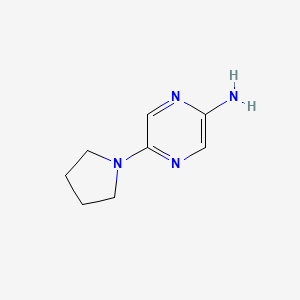
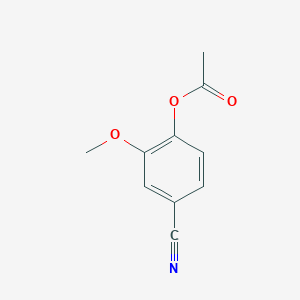
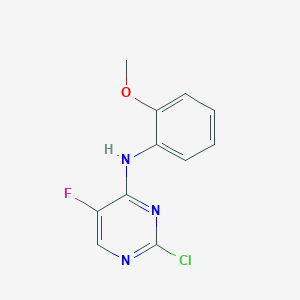
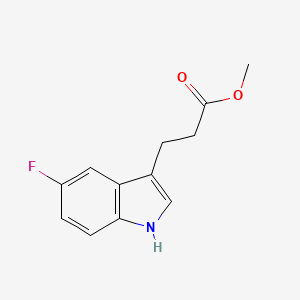
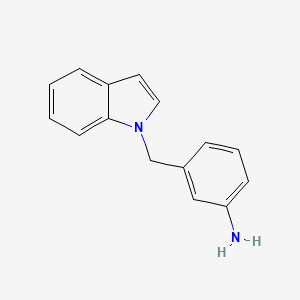
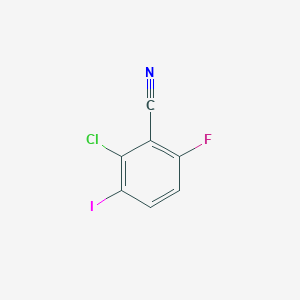
![Methyl 2-(6-methoxybenzo[D]isoxazol-3-YL)acetate](/img/structure/B8806775.png)
![4-Oxo-2,4,6,7-tetrahydropyrano[3,4-C]pyrrole-1-carbaldehyde](/img/structure/B8806782.png)
